P(t-Bu)3PdG4

Catalog No.
S2871462
CAS No.
1621274-11-0
M.F
C26H42NO3PPdS
M. Wt
586.08
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
P(t-Bu)3PdG4

CAS Number

1621274-11-0

Product Name

P(t-Bu)3PdG4

IUPAC Name

methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+);tritert-butylphosphanium

Molecular Formula

C26H42NO3PPdS

Molecular Weight

586.08

InChI

InChI=1S/C13H11N.C12H27P.CH4O3S.Pd/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-10(2,3)13(11(4,5)6)12(7,8)9;1-5(2,3)4;/h2-7,9-10H,1H3;1-9H3;1H3,(H,2,3,4);/q-2;;;+2/p+1

InChI Key

ZBMJJQVMJDKLAM-UHFFFAOYSA-N

SMILES

CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2]

Solubility

not available

P(t-Bu)₃PdG₄, also known as methanesulfonato(tri-tert-butylphosphino)(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II), is a palladium-based compound characterized by its high stability and solubility in various organic solvents. It has a molecular formula of C₂₆H₄₅NO₃P₃PdS and a molecular weight of approximately 651.05 g/mol . The compound is primarily utilized as a ligand in catalysis, particularly in cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .

Properties of P(t-Bu)3PdG4

  • Form: Powder or crystals
  • Stability: Air, moisture, and thermally stable
  • Solubility: Soluble in most organic solvents

These properties make P(t-Bu)3PdG4 a convenient and user-friendly catalyst for researchers in organic chemistry.

Applications in Cross-coupling Reactions

P(t-Bu)3PdG4 finds applications in various cross-coupling reactions, including:

  • Suzuki-Miyaura coupling: This reaction forms carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides.
  • Sonogashira coupling: This reaction forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.
  • Stille coupling: This reaction forms carbon-carbon bonds between organotin reagents and aryl or vinyl halides.
  • Negishi coupling: This reaction forms carbon-carbon bonds between organozinc reagents and aryl or vinyl halides.
  • Hiyama coupling: This reaction forms carbon-carbon bonds between organosilanes and aryl or vinyl halides.
  • Heck reaction: This reaction forms carbon-carbon bonds between alkenes and aryl or vinyl halides.

The versatility of P(t-Bu)3PdG4 allows researchers to access a wide range of complex organic molecules, essential for various applications in drug discovery, materials science, and other fields.

Advantages of P(t-Bu)3PdG4

Compared to earlier generation Buchwald precatalysts, P(t-Bu)3PdG4 offers several advantages:

  • Higher activity: P(t-Bu)3PdG4 often exhibits faster reaction rates and lower catalyst loadings compared to previous generations.
  • Broader substrate scope: P(t-Bu)3PdG4 is compatible with a wider range of starting materials, allowing researchers to perform reactions with various functional groups.
  • Improved functional group tolerance: P(t-Bu)3PdG4 is less sensitive to the presence of certain functional groups that can interfere with the reaction, making it more versatile.

P(t-Bu)₃PdG₄ is notably involved in several palladium-catalyzed cross-coupling reactions, including:

  • Cross-Coupling with Aryl Chlorides: It facilitates reactions between secondary alkylboronic acids and aryl chlorides, allowing for the formation of complex organic molecules .
  • Reactions with Alkyltrifluoroborates: The compound can also catalyze reactions involving secondary alkyltrifluoroborates and aryl chlorides, showcasing its versatility in synthetic applications .

These reactions highlight the compound's effectiveness as a catalyst in organic synthesis.

The synthesis of P(t-Bu)₃PdG₄ typically involves the following steps:

  • Preparation of Ligand: The tri-tert-butylphosphine ligand is synthesized first.
  • Metal Coordination: Palladium(II) salts are reacted with the prepared ligand under controlled conditions to form the palladium complex.
  • Purification: The resulting compound is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for catalytic applications .

P(t-Bu)₃PdG₄ finds extensive applications in:

  • Organic Synthesis: It serves as a crucial catalyst in various cross-coupling reactions, enabling the construction of complex organic frameworks.
  • Pharmaceutical Development: The compound's ability to facilitate carbon-carbon bond formation makes it valuable in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients .
  • Material Science: Its stability and reactivity are beneficial in developing new materials with specific properties.

P(t-Bu)₃PdG₄ shares similarities with other palladium-based compounds but is unique due to its specific ligand structure and stability profile. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Bis(tri-tert-butylphosphine)palladium(0)Palladium complexUtilizes two tri-tert-butylphosphine ligands
Palladium(II) acetateSimple palladium saltLess stable than P(t-Bu)₃PdG₄
Palladium(II) chlorideInorganic palladium saltMore reactive but less selective than P(t-Bu)₃PdG₄

P(t-Bu)₃PdG₄ is distinguished by its bench stability and solubility in organic solvents, making it particularly advantageous for laboratory use compared to other similar compounds .

Pd₂(dba)₃·CHCl₃ Precursor Route

The synthesis of P(t-Bu)₃PdG4 can be accomplished through two distinct precursor pathways, with tris(dibenzylideneacetone)dipalladium(0) chloroform adduct serving as the primary starting material [3]. The fundamental reaction equation for the Pd₂(dba)₃·CHCl₃ route follows the stoichiometry: Pd₂(dba)₃·CHCl₃ + 4P(t-Bu)₃ → 2Pd[(t-Bu)₃P]₂ + 3dba + CHCl₃ [3]. This pathway demonstrates superior yields compared to alternative precursor systems, with reported yields reaching 70% under optimized conditions [3].

Research findings indicate that the Pd₂(dba)₃·CHCl₃ precursor offers several synthetic advantages including higher operability and easier commercial production [3]. The dibenzylideneacetone ligands serve as labile components that readily dissociate during the ligand exchange process, facilitating the incorporation of the bulky tri-tert-butylphosphine ligands [3]. Comparative studies have shown that this precursor route maintains consistent reactivity across different palladium sources, with identical reaction profiles and induction periods observed when compared to Pd(PPh₃)₄ [5].

Pd(PPh₃)₄ Alternative Pathway

The tetrakis(triphenylphosphine)palladium(0) route provides an alternative synthetic approach following the reaction: Pd(PPh₃)₄ + 2P(t-Bu)₃ → Pd[(t-Bu)₃P]₂ + 4PPh₃ [3]. This pathway demonstrates good compatibility with the tri-tert-butylphosphine ligand system, though yields are generally lower than the Pd₂(dba)₃·CHCl₃ route [3]. The tetrakis(triphenylphosphine)palladium(0) precursor is readily available commercially and offers cost-effective access to the desired palladium(0) species [8].

The mechanistic pathway involves ligand substitution where the less sterically demanding triphenylphosphine ligands are displaced by the bulkier tri-tert-butylphosphine groups [8]. This displacement process is thermodynamically favorable due to the strong electron-donating properties of the tri-tert-butylphosphine ligands [12]. The freed triphenylphosphine can be recovered and recycled, making this route economically attractive for larger-scale preparations [8].

Solvent Systems and Reaction Optimization in N,N-Dimethylformamide

N,N-Dimethylformamide Properties and Selection

N,N-Dimethylformamide emerges as the optimal solvent system for P(t-Bu)₃PdG4 synthesis due to its unique coordination properties and thermal stability [3] [10]. The solvent provides excellent solvation for both palladium precursors and the tri-tert-butylphosphine ligands, facilitating efficient ligand exchange reactions [3]. Research demonstrates that N,N-Dimethylformamide coordination to palladium centers can influence reaction pathways and selectivity patterns [36].

The coordinating ability of N,N-Dimethylformamide plays a crucial role in stabilizing intermediate palladium species during the synthesis process [36]. Computational studies using density functional theory methods that account for dispersion effects show that N,N-Dimethylformamide coordination to palladium is energetically feasible and can significantly impact reaction energetics [36]. The solvent's high dielectric constant and coordinating nitrogen atom create an optimal environment for palladium complex formation [13].

Temperature and Reaction Time Optimization

Systematic optimization studies reveal that reaction temperatures between 20-40°C provide optimal conditions for P(t-Bu)₃PdG4 formation [3]. The preferred reaction temperature of 30°C represents a balance between reaction rate and product stability [3]. Lower temperatures result in incomplete conversion, while elevated temperatures can lead to decomposition of sensitive intermediates [3].

Reaction time optimization indicates that 2-4 hours represents the optimal reaction window, with 3 hours providing the best balance of conversion and yield [3]. Extended reaction times beyond 4 hours do not significantly improve yields and may lead to side reactions [3]. The reaction kinetics follow first-order behavior with respect to palladium concentration, indicating that the ligand exchange process is the rate-determining step [3].

Table 2.1: Reaction Optimization Parameters for P(t-Bu)₃PdG4 Synthesis

ParameterOptimal RangePreferred ConditionYield (%)
Temperature20-40°C30°C70
Reaction Time2-4 hours3 hours70
Palladium:Phosphine Ratio1:2-41:2.270
SolventN,N-DimethylformamideAnhydrous70

Critical Analysis of Patent CN101693725B Synthesis Protocol

Patent Methodology Overview

Patent CN101693725B describes a comprehensive synthesis protocol for bis(tri-tert-butylphosphine)palladium(0) that serves as a foundation for understanding P(t-Bu)₃PdG4 synthesis pathways [3]. The patent methodology emphasizes the use of readily available palladium precursors and establishes standardized reaction conditions that have been validated across multiple synthetic runs [3]. The protocol specifies that reactions must be conducted under inert atmosphere conditions using vacuum glove box techniques [3].

The patent protocol demonstrates reproducibility across different scales, with successful synthesis reported from laboratory scale (7 mmol) to larger preparative scales [3]. The methodology incorporates both Pd₂(dba)₃·CHCl₃ and Pd(PPh₃)₄ precursor routes, providing flexibility in starting material selection [3]. Quality control measures include atomic absorption spectroscopy for palladium content determination, with target values of 20.5-20.6% palladium by weight [3].

Protocol Strengths and Limitations

The patent protocol exhibits several significant strengths including well-defined reaction parameters, reproducible yields, and scalable methodology [3]. The use of N,N-Dimethylformamide as the primary solvent system provides excellent solubility for all reactants and consistent reaction outcomes [3]. The protocol's emphasis on anhydrous conditions and inert atmosphere handling ensures high product purity and prevents oxidative decomposition [3].

However, critical analysis reveals certain limitations in the patent methodology [3]. The protocol reports variable yields depending on precursor selection, with Pd₂(dba)₃·CHCl₃ achieving 70% yield while Pd(PPh₃)₄ produces only 11-30% yield under similar conditions [3]. The patent does not provide detailed mechanistic insights or optimization rationale for the chosen parameters [3]. Additionally, the purification protocols described are limited and may not address all potential impurities encountered in scaled synthesis [3].

Table 2.2: Patent CN101693725B Synthesis Results

PrecursorTemperature (°C)Time (h)Yield (%)Pd Content (%)
Pd₂(dba)₃·CHCl₃3037020.5
Pd₂(dba)₃·CHCl₃40465.5-
Pd(PPh₃)₄2031120.6
Pd(PPh₃)₄30330-

Purification Techniques and Crystallization from n-Hexane

Primary Purification Methods

The purification of P(t-Bu)₃PdG4 involves a multi-step process beginning with filtration to remove insoluble impurities and unreacted starting materials [3]. The initial filtration step employs N,N-Dimethylformamide washing to ensure complete removal of ionic impurities and residual salts [3]. This washing protocol is critical for achieving high purity products suitable for catalytic applications [3].

Following the initial purification, the product undergoes dissolution in n-hexane, which serves as the primary purification solvent [3]. The choice of n-hexane is based on its selective solubility properties, where the desired palladium complex exhibits good solubility while many impurities remain insoluble [3]. This differential solubility enables effective separation of the target compound from synthetic byproducts [3].

Crystallization Optimization in n-Hexane

Crystallization from n-hexane represents the final purification step and is crucial for obtaining high-purity P(t-Bu)₃PdG4 [3]. The crystallization process involves controlled cooling of the concentrated n-hexane solution to promote nucleation and crystal growth [3]. Research on similar organometallic compounds indicates that crystallization parameters significantly influence crystal quality and purity [14] [19].

The crystallization process benefits from slow cooling rates and controlled supersaturation to produce well-formed crystals with minimal defects [37]. Rapid crystallization can lead to incorporation of impurities and poor crystal morphology [37]. The patent protocol specifies that white crystalline products should be obtained, indicating successful purification and proper crystal formation [3].

Table 2.3: Purification Sequence for P(t-Bu)₃PdG4

StepSolvent/MethodPurposeOutcome
1FiltrationRemove insoluble materialsClear solution
2N,N-Dimethylformamide washRemove ionic impuritiesPurified filter cake
3n-Hexane dissolutionSelective solubilizationProduct in solution
4FiltrationRemove remaining insolubleClear hexane solution
5ConcentrationPrepare for crystallizationSaturated solution
6CrystallizationFinal purificationWhite crystals

Quality Control and Characterization

Quality control measures for purified P(t-Bu)₃PdG4 include elemental analysis, nuclear magnetic resonance spectroscopy, and atomic absorption spectroscopy [3] [44]. Elemental analysis confirms the expected palladium content and overall composition [3]. Nuclear magnetic resonance spectroscopy provides structural confirmation and purity assessment through integration ratios and chemical shift analysis [44].

Dates

Modify: 2024-04-14

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